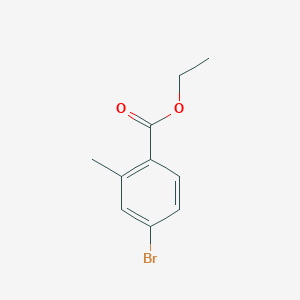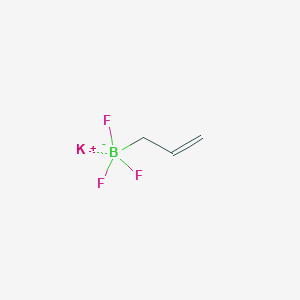
Trifluoro(alil)borato de potasio
Descripción general
Descripción
Potassium allyltrifluoroborate is a chemical compound with the empirical formula C3H5BF3K . It is a solid substance that is used in various chemical reactions .
Synthesis Analysis
Potassium allyltrifluoroborate can be synthesized from allyl alcohols. These are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron. This process yields high isolated yields using palladium pincer-complex catalysis .Molecular Structure Analysis
The molecular formula of Potassium allyltrifluoroborate is C3H5BF3K, and it has an average mass of 147.976 Da .Chemical Reactions Analysis
Potassium allyltrifluoroborate is involved in various chemical reactions. For instance, it is used in the allylation of aldehydes and ketones. Allyl alcohols are converted to allyl boronic acids and then to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis .Physical And Chemical Properties Analysis
Potassium allyltrifluoroborate is a solid substance. It has a molecular weight of 147.98 and its melting point is greater than 300°C .Aplicaciones Científicas De Investigación
Ailación alílica catalítica
Trifluoro(alil)borato de potasio: se utiliza en reacciones de ailación alílica catalítica. Este proceso implica la adición de un grupo alilo a una molécula orgánica, que es un paso clave en la síntesis de compuestos orgánicos complejos. El uso de this compound permite altos rendimientos y selectividad en condiciones suaves .
Síntesis de alcoholes homoalílicos
El compuesto es eficiente en la alilación de aldehídos para producir alcoholes homoalílicos. Estos alcoholes son importantes ya que sirven como precursores de varios productos farmacéuticos y químicos finos. La reacción se puede realizar en medios acuosos y no requiere ninguna purificación posterior .
Adición nucleofílica estereoselectiva
En la síntesis orgánica, lograr la estereoselectividad es crucial. El this compound participa en reacciones de adición nucleofílica estereoselectivas, que son esenciales para la construcción de centros quirales en moléculas, lo que influye en la actividad biológica de los compuestos .
Heterociclizaciones catalizadas por paladio
Este compuesto juega un papel en las reacciones de heterociclización catalizadas por paladio. Estas reacciones son importantes para crear compuestos heterocíclicos, que son una estructura central en muchos fármacos y agroquímicos .
Reacciones de oxidación y reacciones de Mannich oxidativas
El this compound se utiliza en reacciones de oxidación y reacciones de Mannich oxidativas. Estas reacciones son valiosas para introducir grupos funcionales que contienen oxígeno en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas .
Reacciones de acoplamiento cruzado
Por último, se utiliza en reacciones de acoplamiento cruzado, una herramienta poderosa en química orgánica para la formación de enlaces carbono-carbono. Esta aplicación es fundamental en la síntesis de moléculas orgánicas complejas, incluidos polímeros, productos naturales y productos farmacéuticos .
Mecanismo De Acción
Target of Action
Potassium Allyltrifluoroborate is primarily targeted towards the formation of carbon-carbon (C-C) bonds . It is involved in various reactions such as catalytic allylboration, stereoselective nucleophilic addition, palladium-catalyzed heterocyclizations, oxidation reactions, oxidative Mannich reactions, and cross-coupling reactions .
Mode of Action
The mode of action of Potassium Allyltrifluoroborate involves its interaction with other compounds in a reaction. For instance, allyl alcohols are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis . This process involves the fast allylic displacement of a hydroxy group .
Biochemical Pathways
Potassium Allyltrifluoroborate affects the biochemical pathways involved in the formation of carbon-carbon bonds. It is used in the Suzuki-Miyaura cross-coupling reactions, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, which are crucial in the formation of complex organic compounds .
Pharmacokinetics
It is known to be bench-stable , indicating that it remains stable under normal laboratory conditions, which can impact its bioavailability in chemical reactions.
Result of Action
The result of the action of Potassium Allyltrifluoroborate is the formation of new carbon-carbon bonds. For example, it enables the formation of functionalized homoallylic alcohols when allylboronate and allyltrifluoroborate derivatives react stereoselectively with aldehydes .
Action Environment
The action of Potassium Allyltrifluoroborate can be influenced by various environmental factors. It is known to be bench-stable , meaning it can withstand normal laboratory conditions. Moreover, it is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions . This stability and compatibility make Potassium Allyltrifluoroborate a versatile reagent in organic synthesis.
Direcciones Futuras
Potassium allyltrifluoroborate has been proven to be a good option to replace allylboronic acids and allylboronate esters in allylation reactions. These compounds are stable, easy to handle, compatible with several functional groups, and can be stored for a long time . Future research may continue to explore its potential uses and benefits in various chemical reactions.
Propiedades
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635395 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233664-53-4 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Allyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of potassium allyltrifluoroborate in organic synthesis?
A1: Potassium allyltrifluoroborate is primarily utilized as an allylating reagent in various reactions, leading to the formation of homoallylic alcohols, amines, and other valuable compounds. [, , , , , , , , , ]
Q2: What makes potassium allyltrifluoroborate advantageous over other allylating reagents?
A2: Its key advantages include: * Stability: It exhibits remarkable stability towards air and moisture, making it easy to handle. [, ]* Chemoselectivity: It shows preferential reactivity towards specific functional groups, even in the presence of other reactive moieties. [, ]* Regioselectivity: Reactions can be controlled to favor allylation at specific positions of the allyl group (α, β, or γ). [, ]
Q3: Can you provide examples of reactions where potassium allyltrifluoroborate is employed?
A3: Certainly! Here are a few examples:* Allylation of aldehydes and ketones: This reaction forms homoallylic alcohols, often catalyzed by Lewis acids or transition metals. [, , , , , ]* Allylation of imines: This process generates homoallylic amines, and can be rendered enantioselective using chiral catalysts. [, , , , ]* Cross-coupling reactions: Potassium allyltrifluoroborate can participate in palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. [, ]
Q4: Are there any limitations associated with the use of potassium allyltrifluoroborate?
A4: While generally a robust reagent, certain reactions might require specific catalysts or conditions to proceed efficiently. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the transformation. [, , , ]
Q5: How does the stability of potassium allyltrifluoroborate impact its applications?
A5: Its exceptional stability to air and moisture renders it a user-friendly reagent, simplifying reaction setups and workup procedures. [, ] This stability also broadens its applicability in diverse reaction media and facilitates storage for extended periods.
Q6: What is the molecular formula and weight of potassium allyltrifluoroborate?
A6: Its molecular formula is C3H5BF3K, and its molecular weight is 148.00 g/mol.
Q7: Is there any research on how modifications to the allyl group affect the reactivity of potassium allyltrifluoroborate?
A7: Yes, studies have shown that substituents on the allyl group can influence the regio- and stereoselectivity of reactions. For example, reactions with substituted allyltrifluoroborates often favor carbon-carbon bond formation at the more substituted terminus of the allyl fragment. [, ]
Q8: Have computational methods been used to study potassium allyltrifluoroborate?
A8: Absolutely! Density functional theory (DFT) calculations have provided valuable insights into the mechanism of reactions involving potassium allyltrifluoroborate. For instance, DFT studies helped elucidate the mechanism of γ-selective cross-coupling reactions, revealing the formation of a highly electrophilic palladium species before transmetalation. []
Q9: Are there any environmental concerns associated with potassium allyltrifluoroborate?
A9: While specific data on its environmental impact might be limited, responsible handling and disposal are crucial for any chemical reagent. Exploring alternative allylating reagents and developing greener synthetic methodologies are active areas of research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)



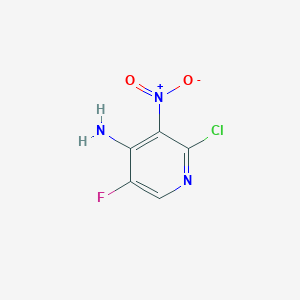

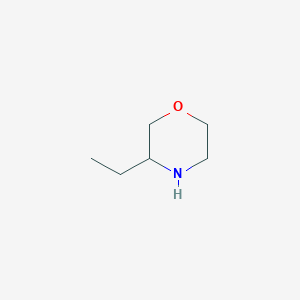

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

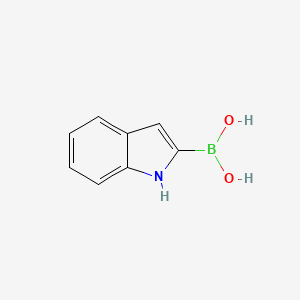
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
